4-Chloro-3,5-dimethylphenyl pivalate
Description
4-Chloro-3,5-dimethylphenyl pivalate is a phenolic ester derivative synthesized from 4-chloro-3,5-dimethylphenol (CAS 88-04-0) and pivalic acid. The parent phenol, 4-chloro-3,5-dimethylphenol (chloroxylenol), is a well-known antimicrobial agent with a molecular weight of 156.61 g/mol and a melting point of 114–116°C . Its esterification with pivalic acid introduces a bulky tert-butyl group, altering its physicochemical properties and reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in Fries rearrangements to produce aromatic hydroxyketones .
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)16-12(15)13(3,4)5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXFMTPEOMYLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Base Catalysts
Bases neutralize HCl, shifting equilibrium toward ester formation. Comparative studies in show:
Solvent Selection
Temperature and Time
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Low Temperatures (0°C) : Minimize side reactions (e.g., hydrolysis of pivaloyl chloride).
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Extended Stirring (12–24 hours) : Ensures complete conversion, especially in larger batches.
Large-Scale Production and Challenges
Scaling up introduces challenges such as heat dissipation and mixing efficiency. The patent emphasizes:
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Continuous Chlorine Feeding : Prevents local overheating.
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Rectification : Distillation under reduced pressure isolates CDMP with minimal decomposition.
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Mukaiyama’s Reagent : An alternative coupling agent, though less efficient (56–75% yield) compared to pivaloyl chloride.
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Workup Procedures : Silica gel plug filtration or aqueous washes (HCl/NaHCO₃) remove residual base and byproducts.
Purification and Characterization
Purification Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The pivalate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent phenol. This reaction is critical for controlled release applications or synthetic intermediate steps.
Conditions and Outcomes
The steric bulk of the pivalate group (2,2-dimethylpropanoate) significantly reduces hydrolysis rates compared to less hindered esters like acetates .
Photochemical Reactions
Pivalate esters, including 4-chloro-3,5-dimethylphenyl pivalate, can undergo photolytic cleavage under UV irradiation. This property is exploited in photoremovable protecting group strategies.
Key Pathways
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Photo-Favorskii Rearrangement : Under UV light (λ = 254–365 nm), the ester undergoes a rearrangement via a proposed spirocyclic intermediate, yielding p-hydroxyphenylacetic acid derivatives .
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Direct Cleavage : Irradiation in polar solvents (e.g., methanol) releases the phenol and pivalic acid with quantum yields dependent on solvent polarity .
Substitution at the Chloro Group
The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Electron-withdrawing groups (e.g., Cl) activate the ring for NAS, but steric hindrance from methyl groups limits reactivity .
Reduction and Oxidation
Reduction
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Ester to Alcohol : LiAlH₄ reduces the pivalate ester to 4-chloro-3,5-dimethylbenzyl alcohol, though this reaction is less efficient compared to less hindered esters .
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Aromatic Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, yielding 3,5-dimethylphenyl pivalate .
Oxidation
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Ester Oxidation : Strong oxidants (e.g., KMnO₄) convert the pivalate group to a carboxylic acid, forming 4-chloro-3,5-dimethylbenzoic acid.
Stability and Degradation
The compound exhibits high thermal stability (mp: ~115°C) but degrades under prolonged UV exposure or extreme pH conditions. Environmental persistence is limited due to hydrolysis in aquatic systems, though toxicity to aquatic organisms is noted .
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
4-Chloro-3,5-dimethylphenyl pivalate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for studying substitution and esterification processes.
Reactivity and Reaction Types
This compound undergoes several types of reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Hydrolysis : The ester bond can be hydrolyzed to yield 4-chloro-3,5-dimethylphenol and pivalic acid.
- Oxidation and Reduction : Although less common, these reactions are also possible under specific conditions.
Biological Applications
Biochemical Assays
In biological research, this compound is utilized in developing biochemical assays. It can act as a reference standard in analytical chemistry due to its stable nature.
Potential Pharmaceutical Precursor
Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural properties may allow for the development of new therapeutic agents targeting specific biological pathways.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.
Case Studies
Several studies have investigated the degradation and environmental impact of related compounds like 4-chloro-3,5-dimethylphenol (PCMX). For instance:
- A study demonstrated the degradation of PCMX using a heterogeneous Fenton-like process involving nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide. The findings indicated significant removal rates under optimized conditions .
These insights underline the importance of understanding both the chemical behavior and environmental implications of compounds related to this compound.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl pivalate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-chloro-3,5-dimethylphenol and pivalic acid, which can then interact with other molecular pathways .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Steric Effects: The tert-butyl group in the pivalate ester significantly impacts reaction kinetics. For example, in the synthesis of tris(4-chloro-3,5-dimethylphenyl)methanol, steric bulk influences condensation yields (45% with 2-chloro-1,3-dimethylbenzene) .
- Thermal Stability : Pivalate esters are preferred in high-temperature reactions due to their resistance to degradation, unlike methyl carbonates or sulfonates .
Biological Activity
4-Chloro-3,5-dimethylphenyl pivalate is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a chloro-substituted aromatic ring and a pivalate ester group. The compound's structural characteristics contribute to its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 320.79 g/mol |
| Boiling Point | 246 °C (1013 hPa) |
| Melting Point | 114 - 116 °C |
| Density | 0.890 g/cm³ |
| Solubility | 250 mg/L |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. This interaction can disrupt metabolic pathways, leading to cell death or inhibition of growth. The exact molecular targets remain an area of ongoing research.
Case Studies
- Antiviral Activity : A study investigated compounds related to this compound for their antiviral properties against influenza viruses. The results demonstrated that these compounds could inhibit viral replication at low concentrations without affecting host cell protein synthesis .
- Inflammatory Response : Another study explored the anti-inflammatory effects of similar compounds in vitro, showing a reduction in pro-inflammatory cytokine production in response to stimuli .
Synthesis and Analytical Techniques
The synthesis of this compound typically involves esterification methods using chloro-substituted phenols and pivalic acid under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Comparative Analysis
A comparative study of related compounds revealed that this compound possesses unique properties that enhance its biological activity compared to structurally similar compounds.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 2,6-Dimethylphenyl acetate | Low | Moderate |
| 4-Chloro-2-methylphenyl acetate | High | Low |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-3,5-dimethylphenyl pivalate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-chloro-3,5-dimethylphenol with pivaloyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is often used to scavenge HCl. Optimization can employ Design of Experiments (DoE) principles to evaluate variables (e.g., molar ratios, temperature, solvent polarity). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Characterization via HPLC (for purity) and NMR (structural confirmation) is essential. Safety protocols for handling chloroformates and phenolic intermediates should align with OSHA guidelines, including fume hood use and PPE .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?
- Methodological Answer : Contradictions in spectral data often arise from impurities, solvent effects, or tautomerism. Cross-validate results using multiple techniques :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Ensure solvent compatibility in IR; KBr pellets or ATR-FTIR minimize solvent interference.
Document all experimental conditions (e.g., solvent, temperature) to trace anomalies. Reference databases like PubChem for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) can provide benchmarks .
Q. What safety protocols are critical when handling this compound and its precursors?
- Methodological Answer :
- Precursors : 4-Chloro-3,5-dimethylphenol (CAS 88-04-0) is toxic upon inhalation; use NIOSH-approved respirators and monitor air quality .
- Chloroformates : React exothermically with water; store under inert gas (N₂/Ar) and avoid moisture .
- Waste disposal : Segregate halogenated waste per EPA guidelines. Emergency procedures (e.g., spill containment) should align with ChemTrec protocols .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer :
- Reaction path search : Use quantum mechanical methods (e.g., DFT, MP2) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Docking studies : If targeting biological applications (e.g., enzyme inhibition), molecular docking (AutoDock Vina) evaluates steric and electronic compatibility with active sites .
- Machine learning : Train models on PubChem datasets to predict physicochemical properties (logP, solubility) for derivative optimization .
Q. What strategies resolve low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Process intensification : Use microreactors to improve heat/mass transfer and reduce side reactions .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to accelerate esterification .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
Q. How do steric and electronic effects of the pivaloyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric effects : The bulky pivaloyl group hinders nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., aromatic electrophilic substitution). Use Hammett plots to correlate substituent effects with reaction rates .
- Electronic effects : Electron-withdrawing chloro and methyl groups on the aromatic ring direct electrophiles to specific positions. DFT-based NBO analysis quantifies charge distribution and orbital interactions .
Q. What advanced separation techniques improve the purification of this compound from complex mixtures?
- Methodological Answer :
- Chromatography : Preparative HPLC with C18 columns and gradient elution (acetonitrile/water) resolves co-eluting impurities. Simulate conditions using software like ChromNAV .
- Membrane separation : Nanofiltration membranes (MWCO 300–500 Da) isolate target compounds while retaining larger byproducts .
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms to identify optimal recrystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
